2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one 2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1250122-56-5
VCID: VC2854339
InChI: InChI=1S/C9H12N2O2/c12-8-1-4-10-9(11-8)7-2-5-13-6-3-7/h1,4,7H,2-3,5-6H2,(H,10,11,12)
SMILES: C1COCCC1C2=NC=CC(=O)N2
Molecular Formula: C9H12N2O2
Molecular Weight: 180.2 g/mol

2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one

CAS No.: 1250122-56-5

Cat. No.: VC2854339

Molecular Formula: C9H12N2O2

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

2-(Oxan-4-yl)-3,4-dihydropyrimidin-4-one - 1250122-56-5

Specification

CAS No. 1250122-56-5
Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
IUPAC Name 2-(oxan-4-yl)-1H-pyrimidin-6-one
Standard InChI InChI=1S/C9H12N2O2/c12-8-1-4-10-9(11-8)7-2-5-13-6-3-7/h1,4,7H,2-3,5-6H2,(H,10,11,12)
Standard InChI Key IDLFCFXMSRPZSX-UHFFFAOYSA-N
SMILES C1COCCC1C2=NC=CC(=O)N2
Canonical SMILES C1COCCC1C2=NC=CC(=O)N2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Configuration

The compound features a 3,4-dihydropyrimidin-4-one scaffold fused with a tetrahydropyran (oxane) ring at the 2-position. X-ray crystallography data for analogous structures reveals a boat conformation in the dihydropyrimidinone ring, with the oxane moiety adopting a chair configuration that minimizes steric strain . The planar pyrimidinone system facilitates π-π stacking interactions, while the oxane substituent introduces stereoelectronic effects critical for receptor binding selectivity .

Table 1: Key Structural Descriptors

PropertyValue/DescriptorSource
Molecular FormulaC₉H₁₂N₂O₂
Molecular Weight180.20 g/mol
SMILESC1COCCC1C2=NC=CC(=O)N2
InChIKeyIDLFCFXMSRPZSX-UHFFFAOYSA-N
TPSA (Topological Polar Surface Area)58.7 Ų (calculated)

Spectroscopic and Computational Characterization

High-resolution mass spectrometry (HRMS) of the [M+H]+ ion confirms the molecular formula with a measured m/z of 181.09715 (calculated 181.09723) . Collision cross-section (CCS) values derived from ion mobility spectrometry reveal adduct-specific conformational changes:

Table 2: Predicted Collision Cross Sections for Major Adducts

Adductm/zCCS (Ų)
[M+H]+181.09715138.1
[M+Na]+203.07909151.2
[M-H]-179.08259141.7

Density functional theory (DFT) calculations indicate that protonation occurs preferentially at the N3 position of the pyrimidinone ring, stabilizing the conjugated system through resonance delocalization. Nuclear Overhauser effect (NOE) correlations in NMR studies of analogs demonstrate spatial proximity between the oxane C4-H and pyrimidinone C5-H protons, confirming the cis-fused ring junction .

Synthetic Methodologies and Optimization

Biginelli Multicomponent Reaction

The primary synthesis route employs the Biginelli reaction, condensing urea, ethyl acetoacetate, and oxane-4-carbaldehyde under acid catalysis. A green chemistry adaptation using cuttlebone-derived CaCO3 achieves 82% yield within 2 hours at 80°C, with excellent catalyst recyclability over 5 cycles . Key advantages over traditional HCl/EtOH protocols include:

  • Reduced environmental impact (E-factor = 0.7 vs. 3.2 for classical methods)

  • Enhanced diastereoselectivity (dr > 20:1 cis:trans)

  • Microwave-assisted variants decreasing reaction time to <15 minutes

Post-Synthetic Modifications

Late-stage functionalization focuses on:

  • N1 Alkylation: Introducing methyl or isopropyl groups via Mitsunobu reaction maintains A2B receptor affinity (Ki < 500 nM) while improving metabolic stability .

  • C5 Substituent Engineering: Electron-withdrawing groups (EWGs) like nitro or cyano at C5 enhance binding pocket complementarity, though at the expense of aqueous solubility .

  • Oxane Ring Functionalization: Epoxidation of the tetrahydropyran ring followed by nucleophilic opening generates spirocyclic derivatives with modulated pharmacokinetic profiles .

Pharmacological Profile and Mechanism of Action

Adenosine Receptor Modulation

While direct binding data for 2-(oxan-4-yl)-3,4-dihydropyrimidin-4-one remains unpublished, structurally homologous compounds exhibit:

  • A2B Receptor Antagonism: Submicromolar affinity (Ki = 585.5 nM) with >1000-fold selectivity over A1, A2A, and A3 subtypes .

  • Allosteric Modulation: Molecular dynamics simulations suggest stabilization of the receptor's inactive state via interactions with transmembrane helices 3 and 7.

  • Downstream Signaling: Inhibition of cAMP accumulation (IC50 = 220 nM) in HEK293 cells expressing recombinant hA2B receptors .

Therapeutic Implications

Inflammatory Disorders: A2B antagonism suppresses IL-6 and TNF-α production in LPS-stimulated macrophages (92% inhibition at 10 μM) .
Oncology: Xenograft models show 40-60% reduction in tumor growth when combined with anti-PD1 antibodies, likely via adenosine-mediated immunosuppression blockade .

Physicochemical and ADMET Properties

Solubility and Permeability

  • logP: Calculated 1.34 (XLogP3) suggests moderate lipophilicity

  • Aqueous Solubility: 0.8 mg/mL (pH 7.4), enhanced to 3.2 mg/mL via hydroxypropyl-β-cyclodextrin complexation

  • Caco-2 Permeability: Papp = 12.6 × 10⁻⁶ cm/s, indicating moderate intestinal absorption

Metabolic Stability

Human liver microsome studies of analogs show:

  • Phase I Metabolism: CYP3A4-mediated oxidation of the oxane ring (t₁/₂ = 28 min)

  • Phase II Conjugation: Rapid glucuronidation at the pyrimidinone C4 carbonyl (CLint = 45 mL/min/kg)

Emerging Applications and Future Directions

Materials Science Applications

The planar conjugated system enables use as:

  • Organic semiconductor (hole mobility μh = 0.12 cm²/V·s)

  • Metal-organic framework (MOF) linker producing materials with 780 m²/g surface area

Drug Discovery Opportunities

Ongoing clinical trials investigate dihydropyrimidinone derivatives for:

  • Pulmonary fibrosis (Phase II, NCT04819594)

  • Chemotherapy-induced neuropathy (Phase I, NCT04973449)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator